molecular formula C11H20 B8151681 5-Methyldec-1-yne

5-Methyldec-1-yne

Cat. No.: B8151681
M. Wt: 152.28 g/mol
InChI Key: XPGGVVBWAYTFPM-UHFFFAOYSA-N
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Description

5-Methyldec-1-yne is a branched terminal alkyne with the molecular formula C₁₁H₁₈. Its IUPAC name reflects a 10-carbon chain (decane) with a triple bond at the first position and a methyl substituent at the fifth carbon. Terminal alkynes like this compound are characterized by high reactivity due to the acidic sp-hybridized hydrogen, enabling participation in coupling, alkylation, and polymerization reactions.

Properties

IUPAC Name

5-methyldec-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20/c1-4-6-8-10-11(3)9-7-5-2/h2,11H,4,6-10H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGGVVBWAYTFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyldec-1-yne can be achieved through several methods:

  • Alkylation of Terminal Alkynes: : One common method involves the alkylation of terminal alkynes using appropriate alkyl halides. For instance, 5-Methyldec-1-yne can be synthesized by reacting 1-decyne with methyl iodide in the presence of a strong base like sodium amide (NaNH2) in liquid ammonia.

  • Sonogashira Coupling: : Another method involves the Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. This method is particularly useful for synthesizing complex alkynes.

Industrial Production Methods

Industrial production of 5-Methyldec-1-yne typically involves large-scale alkylation reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methyldec-1-yne undergoes various chemical reactions, including:

  • Oxidation: : The triple bond in 5-Methyldec-1-yne can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).

  • Reduction: : Hydrogenation of 5-Methyldec-1-yne in the presence of a palladium catalyst can reduce the triple bond to form 5-methyldecane.

  • Substitution: : The terminal hydrogen of the alkyne can be substituted with various functional groups using reagents like sodium amide (NaNH2) followed by alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium amide (NaNH2), alkyl halides

Major Products

    Oxidation: Diketones, carboxylic acids

    Reduction: 5-Methyldecane

    Substitution: Various substituted alkynes

Scientific Research Applications

5-Methyldec-1-yne has several applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

  • Biology: : It serves as a precursor for the synthesis of bioactive compounds and is used in studies involving enzyme inhibition and metabolic pathways.

  • Medicine: : Research into its derivatives has shown potential in developing pharmaceuticals with antimicrobial and anticancer properties.

  • Industry: : It is used in the production of specialty chemicals, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-Methyldec-1-yne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond is highly reactive and can undergo addition reactions with electrophiles, nucleophiles, and radicals. The compound’s reactivity is influenced by the electron-withdrawing or electron-donating nature of substituents attached to the alkyne.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds from the evidence are analyzed for comparative insights:

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight CAS Number Key Structural Features
5-Methyldec-1-yne C₁₁H₁₈ 150.26 (calc.) Not provided Terminal alkyne, methyl branch at C5
5-Decyne C₁₀H₁₈ 138.25 1942-46-7 Internal alkyne (triple bond at C5)
1-Undecene, 5-methyl C₁₂H₂₄ 168.32 74630-38-9 Terminal alkene, methyl branch at C5
5,5-Diethoxy-4-methyl-3-penten-1-yne C₁₀H₁₆O₂ 168.23 91057-18-0 Conjugated ene-yne, ethoxy and methyl groups

Reactivity and Functional Group Influence

  • Triple Bond Position: 5-Methyldec-1-yne (terminal alkyne) exhibits greater acidity (pKa ~25) compared to 5-Decyne (internal alkyne, pKa ~44), enabling reactions like Sonogashira coupling or metal acetylide formation . 5,5-Diethoxy-4-methyl-3-penten-1-yne’s conjugated system and ethoxy groups may stabilize intermediates in nucleophilic additions, unlike simpler alkynes .
  • Branching Effects :

    • The methyl branch in 5-Methyldec-1-yne likely reduces boiling point compared to straight-chain analogs (e.g., 1-Decyne) due to decreased molecular symmetry and van der Waals interactions. A similar trend is observed in 1-Undecene, 5-methyl , where branching lowers melting points relative to linear alkenes .
  • Functional Group Diversity: The ethoxy groups in 5,5-Diethoxy-4-methyl-3-penten-1-yne enhance polarity, increasing solubility in polar solvents—a property absent in non-functionalized alkynes like 5-Methyldec-1-yne .

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